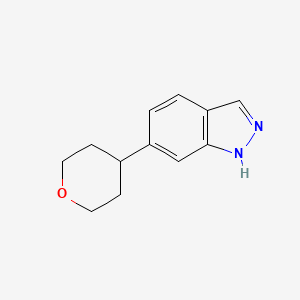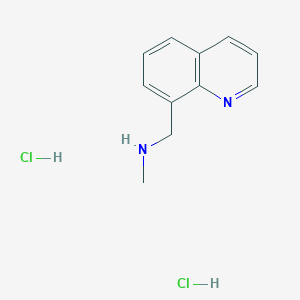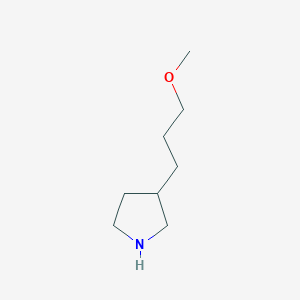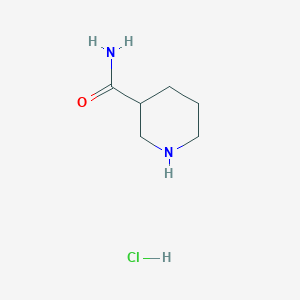
3-Isopropoxypyrrolidine hydrochloride
Overview
Description
3-Isopropoxypyrrolidine hydrochloride, also known as IPPH, is a research chemical used in scientific experiments. It has a molecular formula of C7H16ClNO and a molecular weight of 165.66 g/mol. The compound is a colorless liquid .
Molecular Structure Analysis
3-Isopropoxypyrrolidine contains a total of 24 bonds, including 9 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis
3-Isopropoxypyrrolidine hydrochloride is a light yellow liquid . Its molecular weight is 165.66 g/mol. More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Drug Discovery and Medicinal Chemistry
3-Isopropoxypyrrolidine hydrochloride: is a valuable scaffold in drug discovery due to its pyrrolidine ring, which is widely used by medicinal chemists to create compounds for treating human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to its sp3-hybridization . This non-planar ring structure, capable of “pseudorotation,” increases the three-dimensional coverage of molecules, enhancing their interaction with biological targets .
Synthesis of Biologically Active Compounds
The synthesis of pyrrolidines, including 3-Isopropoxypyrrolidine hydrochloride , can be significantly improved by microwave-assisted organic synthesis (MAOS). This method increases synthetic efficiency and supports the principles of green chemistry . The stereogenicity of the pyrrolidine ring’s carbons is crucial, as different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles of drug candidates .
Conducting Polymeric Hydrogels
Polymeric hydrogels incorporating pyrrolidine structures, such as 3-Isopropoxypyrrolidine hydrochloride , have been extensively investigated for their physicochemical and physico-mechanical properties . These materials are designed with multiple functional groups to form a highly cross-linked network, improving their physicochemical and mechanical properties over conventional conducting polymers .
Biomedical Applications
Conducting polymeric hydrogels with pyrrolidine units are used in various biomedical applications. They exhibit both the swelling behavior of conventional hydrogels and the electrical properties of conducting polymers, making them suitable for use in sensors, drug delivery systems, biomedical devices, tissue engineering, and more .
Electrochemical Applications
The unique properties of conducting polymeric hydrogels, including those derived from pyrrolidine, are leveraged in electrochemical applications. They are employed in the design and fabrication of storage devices, sensors, photocatalysis, and adsorption systems .
Pharmacotherapy
Pyrrolidine alkaloids, including derivatives of 3-Isopropoxypyrrolidine hydrochloride , show promise in pharmacotherapy. They possess a range of biological activities, such as antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Lead Compounds for Drug Development
Pyrrolidine alkaloids can serve as excellent sources of pharmacologically active lead compounds. Their diverse biological activities make them valuable for traditional and modern medicine, as well as for drug discovery and development .
Therapeutic Agents
The pyrrolidine subunit, as found in 3-Isopropoxypyrrolidine hydrochloride , has diverse applications in therapeutically active compounds. These include fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more. They are known to inhibit reverse transcriptase and cellular DNA polymerases protein kinases .
properties
IUPAC Name |
3-propan-2-yloxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)9-7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGXKGOBZMKISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxypyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423956.png)
![3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423957.png)
![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1423958.png)
![3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423961.png)
![2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine](/img/structure/B1423965.png)
![6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1423966.png)


![3-[(4-Methoxybenzyl)oxy]pyrrolidine](/img/structure/B1423971.png)



![4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol](/img/structure/B1423975.png)